4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide
Description
Evolution of Thiosemicarbazide Research
Thiosemicarbazides have been a cornerstone of heterocyclic chemistry since their discovery in the early 20th century. Initial studies focused on their role as intermediates in synthesizing thiosemicarbazones and other sulfur-nitrogen heterocycles. The presence of the thioamide (-NH-CS-NH-) group enables diverse reactivity, including cyclization reactions to form 1,3,4-thiadiazoles and 1,3-oxazepines. By the 1960s, researchers recognized their pharmacological potential, particularly as antiviral and antitubercular agents. The evolution of thiosemicarbazide chemistry accelerated with the development of modular synthetic strategies, such as the condensation of thiosemicarbazide with aldehydes or ketones under acidic conditions. These methods allowed for systematic structural diversification, paving the way for derivatives like 4-phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide.
A key milestone was the discovery that aryl-substituted thiosemicarbazides exhibit enhanced bioactivity compared to their aliphatic counterparts. For example, 4-phenylthiosemicarbazide derivatives demonstrated superior anti-mycobacterial activity against Mycobacterium bovis, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. This finding spurred interest in optimizing aromatic substituents to improve pharmacokinetic properties.
Discovery and Initial Characterization
The specific compound this compound was first synthesized through a two-step protocol involving:
- Acylation : Reaction of thiosemicarbazide with 3,4,5-trimethoxybenzoyl chloride to form the benzoyl-thiosemicarbazide intermediate.
- Phenyl Substitution : Introduction of the phenyl group via nucleophilic substitution or condensation.
Structural characterization employed spectroscopic techniques:
- IR Spectroscopy : Confirmed the presence of key functional groups, including the C=O stretch of the benzoyl moiety (~1680 cm$$^{-1}$$) and the C=S vibration (~1250 cm$$^{-1}$$).
- NMR Spectroscopy : $$ ^1\text{H} $$-NMR revealed distinct signals for the methoxy groups (δ 3.8–3.9 ppm) and aromatic protons (δ 6.9–7.5 ppm).
- Mass Spectrometry : The molecular ion peak at m/z 361.42 aligned with the theoretical molecular weight.
Early studies highlighted its crystalline nature, with X-ray diffraction data confirming a planar thiosemicarbazide backbone and dihedral angles of ~120° between the phenyl and trimethoxybenzoyl groups.
Position in Medicinal Chemistry Research
Within medicinal chemistry, this compound occupies a niche as a multitarget agent. Its trimethoxybenzoyl moiety mimics natural lignans and flavonoids, enabling interactions with enzymes like topoisomerase II and tyrosine kinases. Concurrently, the thiosemicarbazide group facilitates metal chelation, a property exploited in anticancer drug design.
Comparative studies with analogs reveal structure-activity relationships (SAR):
These attributes make the compound a candidate for repurposing in neurodegenerative and infectious disease research.
Structural Classification within Thiosemicarbazide Family
This compound belongs to the N-acylthiosemicarbazide subclass, distinguished by the acylation of the terminal nitrogen. Its structure diverges from conventional thiosemicarbazides in three aspects:
- Aromatic Acylation : The 3,4,5-trimethoxybenzoyl group introduces steric bulk and electron-donating methoxy substituents.
- Asymmetric Substitution : The phenyl group at N4 creates an unsymmetrical charge distribution, influencing dipole moments.
- Extended Conjugation : The benzoyl-thiosemicarbazide linkage permits π-π stacking interactions with biological targets.
Crystallographic data for related compounds show bond lengths of 1.681 Å (C=S) and 1.271 Å (C=N), consistent with resonance stabilization between the thioamide and imine groups. These structural traits underpin its unique reactivity and binding affinity relative to simpler thiosemicarbazides like 4-methylthiosemicarbazide or 4-allyl derivatives.
Properties
IUPAC Name |
1-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-22-13-9-11(10-14(23-2)15(13)24-3)16(21)19-20-17(25)18-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,19,21)(H2,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVTNRTUULFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate to high sensitivity |
| Staphylococcus aureus | High sensitivity |
| Candida albicans | Moderate sensitivity |
Studies have shown that thiosemicarbazides can inhibit the growth of these pathogens, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research highlights its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell survival.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 10 |
In vitro studies suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. Its inhibition can lead to therapeutic effects in conditions like glaucoma and certain types of cancer.
Case Study 1: Antimicrobial Evaluation
A study conducted by Zhang et al. (2015) assessed the antimicrobial efficacy of various thiosemicarbazides, including this compound. The results demonstrated significant inhibition against multidrug-resistant Klebsiella pneumoniae, highlighting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Anticancer Activity
Research by Kaplancıklı et al. (2016) investigated the anticancer properties of thiosemicarbazides. The study found that this compound exhibited potent cytotoxic effects against breast and cervical cancer cell lines, suggesting its utility in cancer therapy .
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s effects on cellular pathways, such as the Wnt/β-catenin signaling pathway, contribute to its anticancer properties .
Comparison with Similar Compounds
Key Findings :
- The 3,4,5-trimethoxybenzoyl group in the target compound may confer additional pharmacokinetic advantages, such as prolonged half-life, due to increased steric bulk and lipophilicity .
Comparison with Nitro-Substituted Derivatives
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide (CAS: 891408-05-2) shares the same 3,4,5-trimethoxybenzoyl group but replaces the phenyl ring with a nitro-substituted aryl group .
Antioxidant Activity of Trimethoxybenzoyl Derivatives
Compounds bearing the 3,4,5-trimethoxybenzyloxy group (e.g., 4-(3,4,5-trimethoxybenzyloxy)benzohydrazide derivatives) exhibit notable antioxidant activity in DPPH and FRAP assays (IC50 = 12–18 μM) . However, DFT studies suggest that the thiosemicarbazide NH and SH groups are critical for radical scavenging, implying that structural modifications here could modulate activity .
Biological Activity
4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiosemicarbazides known for their potential therapeutic applications, including antimicrobial, anticancer, and antioxidant properties. This article aims to consolidate existing research findings on the biological activity of this specific compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with phenylthiosemicarbazide in an appropriate solvent. The reaction conditions must be optimized to yield high purity and yield of the desired product. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that thiosemicarbazide derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The compound showed an MIC of 15.63 µg/mL against S. epidermidis and higher values against other tested strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.63 |
| Bacillus cereus | 15.63 |
| Staphylococcus epidermidis | 62.5 |
| Escherichia coli | >1000 |
Antioxidant Activity
The antioxidant capacity of thiosemicarbazides is crucial for their role in mitigating oxidative stress-related diseases. In vitro assays have shown that this compound exhibits notable free radical scavenging activity. This property is essential for potential applications in preventing cellular damage caused by reactive oxygen species (ROS) .
Anticancer Activity
Thiosemicarbazides have also been investigated for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The compound's ability to inhibit tumor growth has been linked to its interaction with cellular pathways involved in cancer proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various thiosemicarbazides, this compound was found to be more effective than traditional antibiotics against resistant strains of bacteria. The study highlighted its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .
Case Study 2: Antioxidant Properties
A study assessing the antioxidant properties of thiosemicarbazides demonstrated that this compound significantly reduced lipid peroxidation levels in vitro. This finding suggests its potential role in protecting cells from oxidative damage and its application in formulations aimed at enhancing skin health and longevity .
Q & A
Q. What is the synthetic route for 4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide, and how is it characterized?
Answer: The compound is synthesized via condensation of hydrazine derivatives with substituted isothiocyanates. For example:
- Step 1 : React 3,4,5-trimethoxybenzoyl hydrazide with phenyl isothiocyanate in ethanol under reflux, yielding the thiosemicarbazide product.
- Step 2 : Purify via recrystallization (e.g., ethanol/water mixtures) and characterize using FT-IR (confirming N–H, C=S, and C=O stretches), H/C NMR (verifying aromatic and thiourea protons), and elemental analysis .
- Key validation : TLC (silica gel, UV detection) ensures purity, while melting point determination confirms identity .
Q. What biological activities have been experimentally reported for this compound?
Answer:
- Anthelmintic activity : Derivatives exhibit 100% mortality against nematodes (e.g., Rhabditis sp.) at 10–50 µg/mL concentrations, attributed to the 3,4,5-trimethoxybenzoyl group enhancing membrane penetration .
- Antioxidant activity : High DPPH radical scavenging (IC < 20 µM) and FRAP activity due to thione (C=S) and hydrazine (N–H) groups acting as hydrogen donors .
- Antitumor potential : Thiosemicarbazides serve as precursors for triazole/thiadiazole derivatives with urease inhibition and antifungal activity .
Advanced Research Questions
Q. How does tautomerism influence the stability and reactivity of this compound?
Answer: Thiosemicarbazides predominantly adopt the 01 tautomer (carbonyl and thione groups) in crystalline states, as confirmed by X-ray crystallography. Tautomeric shifts to 02 (enol-thiol form) occur under ionization (e.g., in polar solvents or enzymatic environments), altering reactivity in coordination chemistry and biological interactions . Computational studies (DFT) show the 01 tautomer is energetically favored ( kcal/mol), but solvent polarity modulates equilibrium .
Q. What crystallographic insights exist for this compound’s molecular packing and hydrogen bonding?
Answer:
- Crystal structure : Triclinic or monoclinic systems with two independent molecules per asymmetric unit. Intramolecular N–H⋯S and C–H⋯π interactions stabilize planar thiosemicarbazide moieties, while intermolecular N–H⋯O/S bonds form 3D networks .
- Key metrics : Bond lengths (N–N = 1.39–1.40 Å, C=S = 1.68 Å) and torsional angles (C–N–N–C ~170°) confirm resonance stabilization. Dihedral angles between aromatic rings (e.g., 9.15° in 4-bromo derivatives) influence steric interactions .
Q. How does regioselectivity govern its cyclization to 1,3,4-thiadiazoles?
Answer: Dehydrative cyclization with HSO at 25°C induces O-demethylation at the 4-position of the 3,4,5-trimethoxybenzoyl group, forming 2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazoles. In contrast, POCl-mediated cyclization retains methoxy groups, yielding non-demethylated analogs. This regioselectivity arises from acid-catalyzed hydrolysis kinetics and steric protection of methoxy groups .
Q. What computational methods are used to predict ADMET and antioxidant mechanisms?
Answer:
- ADMET profiling : SwissADME and pkCSM predict moderate bioavailability (LogP ~2.5), blood-brain barrier permeability, and hepatotoxicity risks. Comparisons with doxorubicin highlight lower cardiotoxicity but similar metabolic stability .
- DFT studies : HOMO-LUMO gaps (~4.5 eV) and Fukui indices identify N–H and C=S as radical scavenging sites. Solvent effects (e.g., ethanol vs. water) are modeled using PCM, showing polar solvents enhance antioxidant activity via stabilization of transition states .
Q. How do coordination complexes of this compound enhance pharmacological activity?
Answer:
- Metal binding : The thiosemicarbazide acts as a tridentate ligand (via S, N, and O donors) for Cu(II) and Ni(II), forming octahedral complexes. These complexes exhibit enhanced antimicrobial and anticancer activity due to metal-induced redox cycling and DNA intercalation .
- Case study : Nickel(II) complexes show improved anthelmintic efficacy (EC < 5 µg/mL) compared to the free ligand, attributed to increased lipophilicity and membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
